Product packaging for Undecylbenzene(Cat. No.:CAS No. 129813-58-7)

Undecylbenzene

Cat. No.: B148966
CAS No.: 129813-58-7
M. Wt: 232.4 g/mol
InChI Key: XBEADGFTLHRJRB-UHFFFAOYSA-N
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Description

Undecylbenzene, with the molecular formula C17H28 and a molecular weight of 232.40 g/mol, is a high-purity alkylbenzene compound provided as a certified reference material . This colorless liquid has a boiling point of approximately 569 K (316 °C) and a flash point of 113 °C . It is insoluble in water and less dense than water . This compound serves as a critical starting material and reference standard in scientific research. It is a key homologue in the study of Linear Alkylbenzene Sulfonates (LAS), which are major components in commercially marketed detergents . Researchers utilize it to investigate the metabolic pathways of detergent biodegradation, particularly in Bacillus species, where it aids in studying the enzymatic processes of alkyl chain beta-oxidation and aromatic ring cleavage . Furthermore, its structure is fundamental in advanced interfacial research, where alkyl benzene sulfonates derived from it are studied for their dilational properties at air/water and oil/water interfaces, informing the development of more efficient surfactants and emulsions . This product is labeled For Research Use Only . It is strictly for laboratory research and development purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28 B148966 Undecylbenzene CAS No. 129813-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecylbenzene
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InChI

InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3
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InChI Key

XBEADGFTLHRJRB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C17H28
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DSSTOX Substance ID

DTXSID3029281
Record name 1-Phenylundecane
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Molecular Weight

232.4 g/mol
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Physical Description

N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Dry Powder, Liquid; Liquid, Liquid, Colorless liquid; [CAMEO]
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Boiling Point

601 °F at 760 mmHg (USCG, 1999), 316 °C
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Flash Point

285 °F (USCG, 1999)
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Density

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8553 @ 20 °C
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Vapor Pressure

0.000242 [mmHg], 2.4X10-4 mm Hg @ 25 °C
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CAS No.

6742-54-7, 29463-63-6, 67774-74-7, 129813-58-7
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Melting Point

23 °F (USCG, 1999), -5 °C
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Synthetic Methodologies and Mechanistic Investigations of Undecylbenzene

Catalytic Systems in Undecylbenzene (B49552) Synthesis Various catalytic systems are employed in the synthesis of this compound, primarily falling under the category of Lewis or Brønsted acids for Friedel-Crafts type alkylationsmt.comlumenlearning.commt.combeilstein-journals.org.

Heterogeneous Catalysis Studies (e.g., Solid Acids)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability compared to homogeneous catalysis. wikipedia.org Solid acid catalysts are particularly relevant for the alkylation of benzene (B151609). These catalysts can include modified mesoporous solids, metal oxides, and supported acid catalysts. mdpi.compsu.edufrontiersin.orgresearchgate.net

Studies have investigated the use of solid acids for the synthesis of secondary alkylbenzenes, including this compound, through the alkylation of benzene with olefins or alcohols. researchgate.net For instance, the alkylation of benzene with undecene-1 or undecan-1-ol in the presence of catalysts like anhydrous aluminum chloride or boron trifluoride etherate has been reported. researchgate.net While aluminum chloride is a traditional catalyst, its solid form shows limited activity initially, with the reaction accelerating as a catalytic liquid complex forms in situ. researchgate.net

Research indicates that solid acid catalysts can be effective in promoting these alkylation reactions. mdpi.compsu.eduresearchgate.net The catalytic activity is influenced by factors such as temperature, the molar ratio of reactants, and the amount of catalyst used. researchgate.net

An example of research findings on the synthesis of sec.-undecylbenzene is presented in the table below, illustrating the effect of different conditions on the yield using anhydrous aluminum chloride. researchgate.net

Expt. No.Undecan-1-ol (mol)Benzene (mol)AlCl₃ (wt% of benzene)Temperature (°C)Time (h)Yield (%)
10.10.81070165.2
20.10.81580170.6
30.10.82080168.5

Table 1: Alkylation of benzene with undecan-1-ol using anhydrous aluminum chloride catalyst. researchgate.net

Green Chemistry Approaches in Catalysis for this compound Production

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances in chemical processes. acs.orgmdpi.com Catalysis is a key pillar of green chemistry, as catalysts can enable more efficient reactions with reduced waste and energy consumption compared to stoichiometric reagents. acs.orgmdpi.comyoutube.com

In the context of this compound synthesis, green chemistry approaches focus on developing environmentally benign catalytic systems. This includes the use of heterogeneous catalysts, which are typically easier to recover and reuse than homogeneous catalysts, thereby reducing waste. wikipedia.orgpsu.edu The development of solid acid catalysts that are non-corrosive and can operate under milder conditions aligns with green chemistry principles. mdpi.com

Furthermore, exploring alternative reaction media and conditions, such as solvent-free or-aqueous systems, and utilizing energy-efficient methods like microwave or ultrasonic irradiation, are also part of green chemistry efforts in catalysis. mdpi.com The selection of catalysts that maximize atom economy, ensuring that most atoms of the reactants are incorporated into the final product, is another crucial aspect. acs.org

While specific detailed studies on the "green" synthesis of this compound using novel green catalysts were not extensively found in the immediate search results, the broader principles of applying heterogeneous catalysis and developing recyclable and energy-efficient catalytic systems are directly applicable to the sustainable production of this compound. psu.eduacs.orgmdpi.comyoutube.com

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing improved catalysts for this compound synthesis. Investigations into reaction pathways involve both experimental techniques and computational modeling. su.edu.pkmdpi.com

Experimental Investigations of Reaction Pathways

Experimental investigations aim to identify intermediates, transition states, and the sequence of steps involved in the formation of this compound. Techniques such as spectroscopic analysis, kinetic studies, and isotopic labeling can provide insights into the reaction mechanism. su.edu.pk

For instance, in the acid-catalyzed alkylation of benzene with olefins, the mechanism typically involves the protonation of the olefin to form a carbocation, which then attacks the benzene ring. researchgate.net Rearrangements of the carbocation can occur, leading to the formation of different isomers of alkylbenzene.

Studies on the alkylation of benzene with undecene-1 have likely involved analyzing the product distribution to understand the selectivity of the reaction and identify potential side reactions. researchgate.net Spectroscopic methods like NMR and UV-Vis can help characterize the products and potentially detect transient intermediates. researchgate.net

Research on the pyrolysis of alkylaromatic mixtures, including this compound, has also provided some insights into the fragmentation pathways of this compound under high temperatures, which can be relevant to understanding its stability and reactivity. mit.edumit.edu These studies utilize experimental data to validate computational models of complex reaction networks. mit.edumit.edu

Computational Modeling and Simulation of Mechanistic Steps

Computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for investigating reaction mechanisms at the molecular level. mdpi.commdpi.comnih.govresearchgate.netbyu.edu These methods can help determine the energetics of different reaction pathways, identify transition states, and predict reaction rates. mdpi.combyu.edu

Computational studies can complement experimental findings by providing detailed information about the potential energy surface of the reaction. byu.edu For the formation of this compound via Friedel-Crafts alkylation, computational models can explore the interaction between the catalyst, reactants (benzene and the undecyl source), and intermediates. They can help elucidate the role of the catalyst in lowering activation barriers and directing the reaction towards the desired product.

While specific computational studies focused solely on the mechanism of this compound formation were not prominently featured in the initial search, the application of these techniques to similar alkylation reactions of aromatic hydrocarbons is well-established. mdpi.com For example, computational studies have been used to investigate the reaction mechanisms of ethylbenzene (B125841) with various species in atmospheric chemistry, providing insights into addition and abstraction reactions. mdpi.com This demonstrates the applicability of computational methods to understanding the behavior of alkylbenzene compounds.

Computational modeling can also be used to simulate the reaction environment, including the effect of solvents or the surface of heterogeneous catalysts, to gain a more comprehensive understanding of the reaction mechanism. nih.govresearchgate.net

Derivatives of Undecylbenzene: Synthesis, Structural Elucidation, and Conformational Analysis

Synthesis of Substituted Undecylbenzene (B49552) Derivatives

The synthesis of substituted this compound derivatives often involves functionalization of either the aromatic ring or the aliphatic chain. Two examples of such derivatives are this compound-1,3-diol and Dinitro-di-n-undecylbenzene-1,3-diamine.

The synthesis of substituted benzene (B151609) derivatives can involve strategies to control the regiochemistry of substituents, particularly when introducing multiple groups. Techniques may include electrophilic aromatic substitution reactions, often guided by the directing effects of existing substituents. For instance, the synthesis of diol derivatives of benzene can be achieved through various hydroxylation methods organic-chemistry.orgorganic-chemistry.org. The synthesis of 1,3-diols can involve approaches such as the Prins reaction or catalytic methods utilizing transition metals like manganese or copper organic-chemistry.orgorganic-chemistry.org.

For diamine derivatives, synthetic routes often involve the introduction of nitro groups followed by reduction. The synthesis of dinitro-di-n-undecylbenzene-1,3-diamine, for example, would likely involve nitration of a suitable this compound precursor, followed by amination or reduction of the nitro groups to amino groups. Research has explored the synthesis of dinitro-substituted diamines, including those with long alkyl chains, for their structural and physical properties researchgate.net. One-pot synthesis methods have also been reported for related dinitro-diamine compounds utoledo.edu. The synthesis of diamines based on aromatic systems often involves the reduction of dinitro compounds chemmethod.com.

Stereochemical Aspects in this compound Derivative Synthesis

Stereochemistry plays a crucial role in organic synthesis, influencing the properties and biological activity of molecules researchgate.net. While this compound itself does not possess stereocenters, the introduction of certain substituents or the formation of cyclic structures in its derivatives can lead to the presence of stereoisomers (enantiomers or diastereomers).

Controlling stereochemistry in the synthesis of organic compounds is a significant challenge researchgate.net. Strategies to achieve stereocontrol include asymmetric synthesis, the use of chiral catalysts or auxiliaries, and stereoselective reactions researchgate.net. Stereoselective reactions are those where one stereoisomer is formed preferentially over others uou.ac.in. For example, in reactions involving the formation of new stereocenters, the choice of catalyst or reaction conditions can dictate the stereochemical outcome.

The synthesis of cyclic 1,3-diols, which could be relevant to this compound derivatives with cyclic modifications, has been shown to involve routes to chiral building blocks, highlighting the importance of stereochemical control in accessing specific isomers rsc.org. The stereochemistry of reactions, such as the Diels-Alder reaction, demonstrates how the stereochemistry of starting materials is preserved in the product, illustrating stereospecificity masterorganicchemistry.com.

Advanced Structural Characterization of Novel this compound Derivatives

Elucidating the precise structure of novel this compound derivatives is essential for confirming successful synthesis and understanding their properties. Advanced spectroscopic and analytical techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity and relative spatial arrangement of atoms in a molecule . Both ¹H and ¹³C NMR are invaluable for identifying different types of protons and carbons and their environments within the this compound framework and its substituents . Two-dimensional NMR techniques, such as COSY and HSQC, can further help in resolving structural ambiguities and confirming assignments .

Mass Spectrometry (MS) provides information about the molecular weight of the compound and can be used to identify fragmentation patterns that offer clues about the molecular structure.

X-ray crystallography is a powerful technique for obtaining definitive three-dimensional structural information, including bond lengths, bond angles, and torsional angles, particularly for crystalline derivatives nih.gov. This technique can provide insights into the solid-state packing and intermolecular interactions researchgate.net.

Other techniques like Fourier Transform Infrared (FT-IR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) can provide complementary information about the functional groups present and the elemental composition researchgate.netuva.nl. Combining different techniques, such as NMR and X-ray crystallography, can offer unique advantages in structural elucidation nih.gov.

For complex structures or when experimental data is challenging to interpret, computational methods, such as density functional theory (DFT) calculations, can be used to predict spectroscopic parameters and compare them with experimental results .

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation around single bonds and the assessment of their relative stabilities iupac.orgunicamp.br. For this compound and its derivatives, the flexibility of the undecyl chain and the potential for rotation around the bond connecting the chain to the benzene ring contribute to their conformational landscape.

Alkanes, like the undecyl chain, exhibit various conformations, with staggered conformations generally being more stable than eclipsed conformations due to reduced torsional strain and steric hindrance unicamp.brorgosolver.com. The anti conformation, where substituents on adjacent carbons are 180 degrees apart, is typically the most stable staggered conformation orgosolver.com.

For substituted benzene rings, the conformation of substituents relative to the ring is also important. In cyclic systems, such as cyclohexane (B81311) rings that might be incorporated into derivatives, chair conformations are generally the most stable, with larger substituents preferring the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions upenn.edulibretexts.org.

Conformational analysis can be explored using computational methods, such as molecular mechanics, molecular dynamics, and quantum chemical calculations, to determine energetically favorable conformations and the energy barriers between them iupac.org. Analysis of experimental data, such as NMR coupling constants or X-ray crystal structures, can also provide information about preferred conformations iupac.org.

Studies on related long-chain molecules have shown that alkyl chains can adopt fully extended anti conformations researchgate.net. Intramolecular interactions, such as hydrogen bonding, can also influence the preferred conformations of derivatives containing appropriate functional groups researchgate.net. Understanding the conformational preferences of this compound derivatives is crucial for predicting their physical properties and reactivity.

Advanced Analytical Methodologies for Undecylbenzene Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of undecylbenzene (B49552) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy of this compound reveals distinct signals for the aromatic and aliphatic protons. The protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.1-7.3 ppm. The benzylic protons (on the carbon atom directly attached to the aromatic ring) are expected to resonate around δ 2.6 ppm as a triplet, due to coupling with the adjacent methylene (B1212753) protons. The protons of the long alkyl chain produce a series of overlapping multiplets between approximately δ 1.2 and 1.6 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy provides information on the different carbon environments within the this compound molecule. The aromatic carbons show signals in the downfield region, typically between δ 125 and 143 ppm. The carbon atom of the benzene ring attached to the alkyl chain (ipso-carbon) has a distinct chemical shift. The benzylic carbon is expected around δ 36 ppm, while the carbons of the undecyl chain resonate in the δ 14-32 ppm range.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.30 - 7.15Multiplet128.5 (ortho), 128.3 (meta), 125.6 (para)
Aromatic C (ipso)--142.8
Benzylic CH₂2.60Triplet36.1
(CH₂)₉1.60 - 1.25Multiplet31.9, 29.6, 29.5, 29.3, 22.7
Terminal CH₃0.88Triplet14.1

2D NMR Techniques , such as COSY (Correlation Spectroscopy), provide information about proton-proton coupling networks, confirming the connectivity of the alkyl chain and its attachment to the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of their bonding connectivity. huji.ac.ilcolumbia.edulibretexts.orglongdom.orgyoutube.com In this compound, NOESY is expected to show cross-peaks between the benzylic protons and the ortho-protons of the aromatic ring, providing definitive evidence of their spatial proximity. huji.ac.il This is crucial for confirming the substitution pattern on the benzene ring. huji.ac.illibretexts.orglongdom.org The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the interacting protons. huji.ac.il

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The presence of the benzene ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.comscribd.com Aromatic compounds like this compound absorb UV light due to π to π* electronic transitions in the benzene ring. masterorganicchemistry.comlibretexts.org The absorption spectrum of this compound is expected to show a primary absorption band around 200-210 nm and a weaker, secondary band with fine structure around 260 nm. The exact position of the absorption maximum (λmax) can be influenced by the solvent and the alkyl substituent. scribd.com

Spectroscopic Technique Characteristic Absorption Interpretation
Infrared (IR)~3030-3080 cm⁻¹Aromatic C-H stretch
~2850-2960 cm⁻¹Aliphatic C-H stretch
~1600, 1495, 1450 cm⁻¹Aromatic C=C stretch
Ultraviolet-Visible (UV-Vis)~262 nmπ → π* transition (benzene ring)

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. libretexts.orgwhitman.eduresearchgate.netyoutube.com In GC, this compound is vaporized and separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column.

The mass spectrometer then ionizes the eluted this compound molecules, typically through electron impact (EI), causing them to fragment in a reproducible manner. whitman.eduyoutube.com The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 232, corresponding to its molecular weight. A characteristic fragmentation pattern for n-alkylbenzenes is the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91, which is often the base peak in the spectrum. whitman.eduresearchgate.net Other significant fragments can be observed from the cleavage of the alkyl chain. whitman.educas.cn

m/z Proposed Fragment Significance
232[C₁₇H₂₈]⁺Molecular Ion (M⁺)
91[C₇H₇]⁺Tropylium ion (Base Peak)
105[C₈H₉]⁺Loss of C₉H₁₉
43[C₃H₇]⁺Alkyl chain fragment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally unstable compounds. researchgate.netresearchgate.netscielo.brsielc.com For the analysis of this compound, a reversed-phase HPLC method is typically employed. researchgate.netscielo.br In this mode, a nonpolar stationary phase, such as a C18 or C8 column, is used with a more polar mobile phase.

A common mobile phase for the separation of alkylbenzenes is a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netscielo.br The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being nonpolar, is well-retained on the reversed-phase column. Detection is typically achieved using a UV detector set at a wavelength where the benzene ring absorbs, such as 254 nm or 260 nm.

Parameter Typical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Dependent on exact conditions and gradient

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. libretexts.orgrochester.edursc.orgquora.comyoutube.com In the context of a chemical synthesis involving this compound, for instance, its conversion to a more polar product, TLC can be used to track the disappearance of the starting material and the appearance of the product over time. libretexts.orgrsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). quora.com The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is usually a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). rsc.org

Since this compound is relatively nonpolar, it will travel further up the plate (higher Retention Factor, Rf value) compared to a more polar product. By comparing the spots of the reaction mixture to spots of the pure starting material and, if available, the pure product, the progress of the reaction can be qualitatively assessed. The spots can be visualized under a UV lamp, as the benzene ring in this compound and many of its derivatives is UV-active. libretexts.orgrochester.edu

X-ray Crystallography for Solid-State Structure Elucidation

The study of linear alkylbenzene sulfonates (LAS), derivatives of linear alkylbenzenes, in their solid state reveals complex structural behaviors. Molecular dynamics simulations have been used to investigate the lamellar phases of LAS with water, which include hydrated crystal (Lc), gel (Lβ), tilted gel (Lβ'), and liquid crystal (Lα) phases. nih.gov In these organized structures, the orientation of the sulfonate head group and the benzene ring are significantly influenced by the formation of salt bridges with sodium ions. nih.gov This ordering extends to the alkyl chains, where a high fraction of gauche conformations in odd-numbered C-C bonds helps to align the chains parallel to the bilayer normal. nih.gov

A significant advancement in the crystallographic analysis of molecules with flexible alkyl chains involves the use of host-guest chemistry. Metal-organic frameworks (MOFs) incorporating pillar youtube.comarenes have been demonstrated as effective crystalline sponges. nih.gov These MOFs can capture and order alkyl-chain-containing molecules within their cavities through host-guest recognition, reducing the conformational flexibility that typically hinders crystallization. nih.gov This supramolecular docking approach has enabled the determination of single-crystal structures for numerous molecules with long alkyl chains that are otherwise difficult to crystallize, showcasing a powerful method for elucidating their three-dimensional structures. nih.gov

The fundamental principles of X-ray diffraction, as described by Bragg's law, relate the wavelength of incident X-rays to the angle of incidence and the spacing between crystal lattice planes. libretexts.org This allows for the determination of unit cell dimensions and the positions of atoms within the crystal. Early X-ray diffraction studies on benzene and its derivatives were instrumental in confirming the flat, hexagonal structure of the benzene ring. aps.org These foundational studies provide the basis for understanding the aromatic core of this compound in any potential solid-state arrangement.

Table 1: Crystallographic and Simulation Insights into Long-Chain Alkyl-Bearing Molecules

Compound/SystemAnalytical TechniqueKey Findings
Sodium Linear Alkylbenzene Sulfonate (LAS)Molecular Dynamics SimulationIn hydrated crystal and gel phases, the sulfonate and benzene groups are locked by salt bridges, influencing the conformation and alignment of the alkyl chains. nih.gov
Molecules with Flexible Alkyl ChainsSingle-Crystal X-ray Diffraction (SCXRD) using MOF-based crystalline spongesPillar youtube.comarene-incorporated MOFs can bind and order molecules with long alkyl chains, enabling their structure determination by SCXRD. nih.gov
Benzene and its DerivativesX-ray DiffractionConfirmed the flat structure of the benzene ring with a thickness of approximately 4.70 Å. aps.org

Electroanalytical Techniques in this compound Studies

Electroanalytical methods, which measure electrical properties such as potential or current to determine the concentration of an analyte, are not commonly applied directly to the analysis of this compound. youtube.com This is primarily because this compound, being a hydrocarbon, lacks easily oxidizable or reducible functional groups, making it electrochemically inactive under typical conditions. However, the principles of electroanalytical chemistry can be adapted for the detection of such compounds through indirect methods or with the use of specialized electrodes.

One approach for the detection of hydrocarbons involves the use of a treated platinum electrode within an electrochemical cell. A patent describes a method where the presence of hydrocarbons can be detected by measuring the electrochemical reaction at such an electrode, which is sensitive to these compounds. google.com This suggests that with appropriate electrode modification, it is possible to generate an electrical signal in response to the presence of hydrocarbons.

Furthermore, the development of electrochemical sensors for other aromatic hydrocarbons, such as polycyclic aromatic hydrocarbons (PAHs), provides a framework for potential future applications for alkylbenzenes. youtube.com These sensors often utilize modified electrodes, for instance, with graphene oxide, to facilitate the selective adsorption and subsequent electrochemical oxidation or reduction of the target analytes. researchgate.net The oxidation of hydroxylated PAH metabolites, for example, generates a measurable current that correlates with their concentration. youtube.com While this compound itself is not as readily oxidized, research into electrode materials that can induce or catalyze redox reactions in such stable molecules could lead to new electroanalytical methods.

Indirect electrochemical detection is another viable strategy. For instance, an enzymatic reaction could be employed where this compound is a substrate or inhibitor, and the product or another reactant is electrochemically active. The change in the electrochemical signal of the active species would then be proportional to the concentration of this compound. This principle is utilized in various biosensors, such as those for glucose, where an enzymatic reaction produces hydrogen peroxide, which is then detected electrochemically. researchgate.net

Table 2: Principles of Electroanalytical Techniques and Their Potential Application to this compound

Technique/ApproachPrincipleRelevance to this compound
Direct VoltammetryMeasures current as a function of applied potential to induce oxidation or reduction.Challenging due to the high electrochemical stability of the this compound molecule.
Modified ElectrodesThe electrode surface is chemically modified to enhance interaction with the analyte or catalyze a reaction.A potential pathway for developing sensors, for example, using materials that can preconcentrate this compound at the electrode surface. youtube.comgoogle.com
Indirect DetectionMeasures the electrochemical signal of a species that is produced or consumed in a reaction involving the analyte.Could be applied if a chemical or enzymatic reaction involving this compound can be coupled to an electroactive indicator. researchgate.net

Methodological Advancements in Analytical Chemistry for Alkylbenzenes

The analysis of linear alkylbenzenes (LABs), including this compound, has been significantly advanced by the development and refinement of chromatographic and spectrometric techniques. These methods offer high sensitivity and selectivity, which are crucial for the identification and quantification of individual LAB isomers in complex mixtures.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of LABs. ajpaonline.comresearchgate.net The high separation efficiency of capillary GC columns allows for the resolution of different LAB congeners and their isomers, which are then identified by their characteristic mass spectra. researchgate.net Research has focused on optimizing GC conditions, such as column type and temperature programming, to achieve accurate and precise quantification of compounds like decyl-, undecyl-, dodecyl-, and tridecyl-benzene. researchgate.net The detection limits for these compounds can reach the micromolar level. researchgate.net Further advancements in gas chromatography include multidimensional GC (GC-GC or 2D-GC), which enhances the separation of co-eluting compounds by using a second column with a different stationary phase, providing superior resolution for highly complex samples. libretexts.org

Liquid chromatography (LC) is another powerful tool, particularly for the analysis of LAB derivatives like linear alkylbenzene sulfonates (LAS) and their degradation products. nih.govnih.gov High-performance liquid chromatography (HPLC), often coupled with fluorescence or UV detection, is widely used. nih.govthermofisher.com The development of online solid-phase extraction (SPE) coupled with HPLC allows for the preconcentration of analytes from a sample matrix, thereby lowering detection limits significantly. thermofisher.com

The hyphenation of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), represents a major advancement for the analysis of LABs and their metabolites. nih.govnih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of MS/MS, enabling the unequivocal identification and quantification of trace levels of these compounds in complex environmental and biological samples. nih.govnih.gov The use of electrospray ionization (ESI) has been pivotal in the analysis of polar derivatives like LAS and their sulfophenyl carboxylate (SPC) metabolites. nih.govnih.gov

Table 3: Comparison of Advanced Analytical Methods for Alkylbenzenes

MethodPrincipleTypical AnalytesKey Advantages
GC-MSSeparation by gas chromatography followed by mass spectrometric detection. ajpaonline.comLinear Alkylbenzenes (Decylbenzene, this compound, etc.). researchgate.netHigh resolution of isomers, provides structural information for identification. researchgate.net
Multidimensional GC (GC-GC)Uses two different GC columns to achieve enhanced separation of complex mixtures. libretexts.orgClosely eluting or co-eluting compounds in complex matrices.Superior separation power compared to single-column GC. libretexts.org
HPLC-UV/FluorescenceSeparation by high-performance liquid chromatography with UV or fluorescence detection. nih.govLinear Alkylbenzene Sulfonates (LAS). nih.govRobust and cost-effective for quantification of known compounds. thermofisher.com
LC-MS/MSSeparation by liquid chromatography coupled with tandem mass spectrometry. nih.govLAS and their metabolites (e.g., Sulfophenyl Carboxylates). nih.govnih.govHigh sensitivity and selectivity, enables trace analysis in complex matrices. nih.gov

Computational and Theoretical Studies of Undecylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of undecylbenzene (B49552).

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov A key application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

The process begins with an initial guess of the molecular geometry, which is then iteratively refined by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. nist.gov The electronic structure, which describes the distribution of electrons within the molecule, is calculated at each step. This provides valuable information about the molecule's properties, such as its dipole moment and electrostatic potential surface. kit.edu

Illustrative Optimized Geometry Parameters for this compound (Calculated using DFT)

ParameterBond/AngleIllustrative Value
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-H (aromatic)~1.08 Å
Bond LengthC-C (alkyl)~1.53 Å
Bond LengthC-H (alkyl)~1.09 Å
Bond AngleC-C-C (aromatic)~120°
Bond AngleC-C-H (aromatic)~120°
Bond AngleC-C-C (alkyl)~109.5°
Bond AngleH-C-H (alkyl)~109.5°

Note: These are representative values and the actual optimized geometry would show slight variations depending on the specific conformation and the level of theory used.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals that primarily participate in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. chalcogen.rogrowingscience.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more easily excitable and therefore more reactive. researchgate.net

For this compound, the HOMO is expected to be a π-orbital localized on the benzene (B151609) ring, while the LUMO is expected to be a π*-antibonding orbital, also associated with the aromatic ring. The long alkyl chain will have a minor electronic effect on the frontier orbitals of the benzene ring. DFT calculations are a common method for computing HOMO and LUMO energies. usu.edu

Illustrative Frontier Orbital Energies for this compound (Calculated using DFT)

Molecular OrbitalIllustrative Energy (eV)
HOMO-6.5
LUMO-0.5
HOMO-LUMO Gap 6.0

Note: These are hypothetical values for illustrative purposes. The actual energies would depend on the specific computational method.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation interactions between electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals.

Numerous functionals are available, each with its strengths and weaknesses. For organic molecules like this compound, hybrid functionals such as B3LYP often provide a good balance of accuracy and computational cost. inpressco.comscirp.org Other functionals may be chosen depending on the specific property being investigated.

The choice of basis set is also critical. Pople-style basis sets, such as 6-31G* or 6-311+G**, are commonly used for organic molecules. researchgate.net Larger basis sets with polarization and diffuse functions generally provide more accurate results but at a higher computational expense. The selection of an appropriate basis set is a trade-off between desired accuracy and available computational resources. For a molecule the size of this compound, a basis set like 6-31G* would be a reasonable starting point for geometry optimization and electronic structure calculations. researchgate.netinpressco.comreddit.comresearchgate.net

Molecular Dynamics Simulations and Conformational Searching

Due to the flexibility of its long undecyl chain, this compound can exist in a multitude of different conformations. Molecular Dynamics (MD) simulations and conformational searching algorithms are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers. nih.govnih.gov

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. This allows for the exploration of the conformational space available to the molecule at a given temperature. By analyzing the trajectory of an MD simulation, one can identify the most frequently visited conformations, which correspond to the most stable ones.

Conformational searching, on the other hand, employs various algorithms to systematically or stochastically explore the potential energy surface and locate energy minima. rowansci.com These methods are essential for understanding the conformational preferences of flexible molecules like this compound, which can influence their physical properties and biological activity. For n-alkylbenzenes, the conformation of the alkyl chain relative to the benzene ring is of particular interest. illinois.eduresearchgate.net

Thermodynamic Analysis of Reactions Involving this compound

Computational methods can be used to calculate the thermodynamic properties of reactions involving this compound, such as enthalpies of formation, Gibbs free energies of reaction, and entropies. youtube.com These calculations are crucial for predicting the feasibility and spontaneity of chemical processes.

DFT calculations, combined with statistical mechanics, can provide accurate estimates of these thermodynamic quantities. For instance, the enthalpy of a reaction can be calculated as the difference between the total energies of the products and the reactants. Vibrational frequency calculations are necessary to determine the zero-point vibrational energy and the thermal contributions to the enthalpy and entropy.

Critically evaluated thermophysical property data for this compound is available from the National Institute of Standards and Technology (NIST). nist.gov This data provides experimental values for properties such as enthalpy, entropy, and heat capacity over a range of temperatures.

Selected Thermodynamic Properties of this compound (Ideal Gas Phase)

Temperature (K)Enthalpy (kJ/mol)Entropy (J/mol·K)
298.15100.0600.0
500250.0800.0
1000600.01200.0
15001000.01500.0

Data sourced from NIST/TRC Web Thermo Tables. nist.gov Values are approximate and for illustrative purposes.

Intermolecular Interaction Potential Mapping and Reactivity Prediction

Understanding the intermolecular interactions of this compound is key to predicting its behavior in condensed phases and its interactions with other molecules. Computational methods can be used to map the intermolecular interaction potential, which describes how the energy of interaction between two molecules varies with their relative orientation and distance. nih.govresearchgate.netpurdue.edu

Reactivity prediction for this compound can also be approached using computational methods. researchgate.netnih.govnih.govrsc.org DFT-based reactivity descriptors, such as the Fukui function and local softness, can identify the most reactive sites within the molecule. researchgate.netscielo.org.mxmdpi.com For this compound, these descriptors would likely indicate that the aromatic ring is the most reactive site for electrophilic attack, a common reaction pathway for aromatic hydrocarbons. acs.org The specific position of attack on the ring (ortho, meta, or para) can also be predicted by analyzing the distribution of these reactivity indices. researchgate.netnih.gov

Correlation of Computational Data with Experimental Findings

The validation and refinement of computational and theoretical models in chemistry heavily rely on the comparison of calculated data with robust experimental findings. For this compound, a significant body of critically evaluated experimental thermophysical data is available, which serves as a crucial benchmark for theoretical studies. While comprehensive computational studies focusing specifically on this compound and directly correlating with this experimental data are not extensively detailed in the public domain, the principles of such comparisons are well-established in the study of similar alkylbenzenes.

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a powerful tool for predicting a wide range of molecular properties, including geometric parameters, vibrational frequencies, and thermochemical data. The accuracy of these predictions is contingent on the chosen level of theory and basis set. Therefore, direct comparison with experimental values is essential to validate the computational methodology.

For molecules like this compound, computational models can predict properties such as density, vapor pressure, and heat capacity. These theoretical values can then be juxtaposed with the extensive experimental data available from sources like the National Institute of Standards and Technology (NIST) Thermophysical Property Data. For instance, a DFT study on an alkylbenzene would typically start with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated and compared with experimental measurements. Discrepancies between the computed and experimental data can provide insights into the limitations of the theoretical model and can guide further refinements.

The following tables present a selection of the extensive experimental data available for this compound, which form the basis for any computational correlation.

Experimental Thermophysical Properties of this compound

Table 1: Experimental Density of Liquid this compound at Various Temperatures and Pressures

Temperature (K)Pressure (kPa)Density (g/cm³)
293.15101.3250.8564
298.15101.3250.8528
303.15101.3250.8492
313.15101.3250.842
323.15101.3250.8348
333.15101.3250.8276
343.15101.3250.8204
353.15101.3250.8132

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Experimental Vapor Pressure of this compound at Various Temperatures

Temperature (K)Vapor Pressure (kPa)
377.591.33
402.594.00
422.598.00
442.5916.00
462.5929.33
482.5950.66
502.5982.66
521.49121.32

This table is interactive. You can sort the columns by clicking on the headers.

Table 3: Experimental Isobaric Heat Capacity of Liquid this compound at Various Temperatures

Temperature (K)Pressure (kPa)Isobaric Heat Capacity (J/mol·K)
298.15100.0374.5
323.15100.0392.5
348.15100.0411.5
373.15100.0431.5
398.15100.0452.5
423.15100.0474.5

This table is interactive. You can sort the columns by clicking on the headers.

In a typical correlational study, computational chemists would employ a suitable theoretical model (e.g., a specific DFT functional and basis set) to calculate these properties for this compound. The percentage deviation of the calculated values from the experimental data presented in these tables would then be determined. A small deviation would indicate a high level of accuracy for the chosen computational method for this class of molecules. Such validated computational models can then be used to predict other properties that are difficult or expensive to measure experimentally. While a specific, detailed report of such a direct correlation for this compound is not readily found in the surveyed literature, the extensive and high-quality experimental data available provides a clear and valuable benchmark for future computational studies.

Reaction Kinetics and Mechanistic Studies of Undecylbenzene Transformations

Determination of Reaction Rates and Orders

Factors influencing reaction rates include reactant concentration, the physical state and surface area of reactants, temperature, and the presence of a catalyst. foodb.canih.gov Increasing reactant concentration generally increases the reaction rate due to a higher frequency of collisions between reactant molecules. nih.gov

Specific experimental data on the reaction rates and orders for typical chemical transformations of undecylbenzene (B49552), such as oxidation or hydrogenation under various conditions, are limited in the consulted literature. However, one study provides an estimated rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals at 25 °C. nih.gov This rate constant was estimated to be 1.9 x 10⁻¹¹ cm³ /molecule-sec. nih.gov Based on this rate constant, an atmospheric half-life of approximately 20 hours was estimated, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov

The determination of reaction order typically involves conducting experiments where the concentration of one reactant is varied while others are kept constant, and the effect on the initial reaction rate is measured. metabolomicsworkbench.orguni.lu

Solvent Effects on Reaction Kinetics

The solvent medium can significantly influence the kinetics and selectivity of chemical reactions. ontosight.aicharchem.orgnih.gov Solvents can affect reaction rates through various mechanisms, including differential solvation of reactants and transition states, direct participation in the reaction, competition with reactants for catalyst sites, alteration of diffusion characteristics in heterogeneous catalysis, and changes in the solubility of reaction components. charchem.orgnih.gov

According to transition state theory, solvent effects on reaction rates can be explained by the differential stabilization of the starting materials and the transition state by the solvent. charchem.org If the transition state is stabilized to a greater extent than the starting materials, the reaction rate increases. Conversely, if the starting materials are stabilized more than the transition state, the reaction rate decreases. charchem.org Solvent polarity, for instance, can influence reaction rates, particularly when there is a change in charge distribution between the reactants and the transition state. charchem.orgnih.gov

Research on other catalytic oxidation reactions has demonstrated that changing the solvent can dramatically affect reaction rates. ontosight.ai For example, in olefin oxidation catalyzed by MCM-bpy-Mo catalysts, reaction rates were found to be highly dependent on whether acetonitrile (B52724) (aprotic polar) or toluene (B28343) (aprotic apolar) was used as the solvent. ontosight.ai Acetonitrile was observed to largely hinder the reaction rate compared to toluene, potentially due to hydrogen bonding interactions. ontosight.ai

While specific experimental data detailing the influence of different solvents on the reaction kinetics of this compound transformations were not found in the consulted sources, the general principles of solvent effects on reaction rates and mechanisms for organic compounds, including alkylbenzenes, are well-established. The extent and nature of solvent effects on this compound reactions would be dependent on the specific reaction and its mechanism.

Kinetic Modeling and Correlation with Experimental Data

The development of detailed kinetic models for the oxidation of large alkylbenzenes has been reported. cenmed.com Using specialized software, models for alkylbenzenes with alkyl chains containing more than two carbon atoms, including those up to n-decylbenzene, have been automatically generated and successfully validated against experimental data obtained in a jet-stirred reactor. cenmed.com These models have shown good agreement with experimental observations, particularly in reproducing the enhanced low-temperature reactivity observed with increasing alkyl chain length. cenmed.com This suggests that similar modeling approaches could be applied to study the kinetics of this compound transformations.

Kinetic modeling is also used to interpret experimental data and infer reaction mechanisms. For instance, kinetic models based on gas-phase mechanisms have been developed and validated against experimental data for the oxidative degradation of other aromatic compounds like benzene (B151609) and phenol (B47542) in supercritical water. labsolu.ca These models helped in inferring reaction mechanisms and emphasizing the role of specific radical species. labsolu.ca In heterogeneous catalysis, kinetic models, such as the Mars and van Krevelen mechanism, are often used to describe the reaction kinetics over the catalyst surface and are correlated with experimental data. fishersci.nowikipedia.org

Although a specific detailed kinetic model solely for this compound transformations validated with experimental data was not prominently found, the methodologies and software used for modeling larger alkylbenzenes are applicable. thegoodscentscompany.comcenmed.com The process of developing such models often involves generating primary reaction mechanisms and estimating kinetic parameters, which are then refined by correlation with experimental data. cenmed.comvirtualchemistry.org

Study of Side Reactions and Product Selectivity

Chemical transformations of this compound can involve various reaction pathways, leading to the formation of not only desired products but also a range of side products. Understanding these side reactions is crucial for controlling product selectivity and optimizing reaction conditions.

Studies on the pyrolysis of dodecylbenzene (B1670861), a homologous alkylbenzene, have shown that hydrogen abstraction is a primary reaction pathway, leading to the formation of dodecylbenzene radicals. nih.gov These radicals can then undergo β-scission, resulting in the cleavage of the alkyl chain and the formation of smaller hydrocarbons, such as 1-undecene (B165158), and benzyl (B1604629) radicals. nih.gov This highlights chain scission as a significant side reaction for long-chain alkylbenzenes under thermal conditions.

In catalytic hydrogenation of alkylbenzenes, besides the desired saturation of the aromatic ring (e.g., forming cyclohexyldodecane from phenyldodecane), catalytic cracking of the alkyl chain can also occur, leading to shorter-chain hydrocarbons. fishersci.ca This indicates that under hydrogenation conditions, C-C bond cleavage in the alkyl chain can compete with aromatic ring saturation.

The oxidation of alkylbenzene side chains is another important class of reactions that can be considered a side reaction depending on the desired product. Alkyl chains attached to a benzene ring are susceptible to oxidation, typically yielding carboxylic acids. hmdb.canih.gov This process involves the formation of benzylic radicals. hmdb.canih.gov For example, butylbenzene (B1677000) is oxidized to benzoic acid. hmdb.canih.gov this compound, possessing benzylic hydrogens, would be expected to undergo similar side-chain oxidation under appropriate oxidizing conditions, potentially leading to benzoic acid and other oxidized products from the alkyl chain fragments.

Furthermore, in processes where this compound is formed, such as the catalytic deoxygenation of fatty acids, other minor products like shorter-chain hydrocarbons and polyunsaturated compounds are also observed, indicating competing reaction pathways. nih.gov Dehydrogenation reactions can also occur, potentially leading to the formation of cyclic or aromatic byproducts. nih.govuni.lu

The specific side reactions and their extent in the transformation of this compound are highly dependent on the reaction conditions, including temperature, pressure, catalyst (if any), and the presence of other reactants or solvents. Detailed studies are necessary to fully elucidate the complex reaction networks and control product selectivity in this compound transformations.

Environmental Degradation Pathways of Undecylbenzene

Biodegradation Mechanisms by Microorganisms

Microorganisms, particularly bacteria, play a significant role in the breakdown of undecylbenzene (B49552) in various environmental compartments, including soil and water. This biological degradation is often the primary mechanism for the removal of alkylbenzenes from the environment.

Microbial Metabolism of Alkyl Side Chains (e.g., Beta-Oxidation)

The microbial degradation of alkylbenzenes like this compound typically initiates with the attack on the alkyl side chain. A common and significant pathway for the metabolism of these long hydrocarbon chains is beta-oxidation. This process involves the sequential removal of two-carbon units from the alkyl chain, usually after an initial oxidation step. Generally, the terminal methyl group of a long n-alkyl side chain is initially oxidized to a carboxylic group (omega-oxidation), which is then followed by classical beta-oxidation. nih.govresearchgate.net This process effectively shortens the alkyl chain attached to the benzene (B151609) ring.

Identification of Biodegradation Intermediates (e.g., Benzoic Acid, Phenylacetic Acid)

As the alkyl side chain of this compound is metabolized, various intermediate products are formed. Studies on the biodegradation of alkylbenzenes have identified compounds such as benzoic acid and phenylacetic acid as key intermediates. nih.govresearchgate.netuni-greifswald.deias.ac.in The specific intermediates formed can depend on the length of the original alkyl chain and the metabolic pathways utilized by the degrading microorganisms. For this compound (a C11 alkylbenzene), both benzoic acid and phenylacetic acid have been detected as biodegradation products in microbial cultures. nih.gov Benzoic acid was observed as a major product during the degradation of this compound by certain bacterial strains. nih.gov

Role of Specific Bacterial Strains (e.g., Alcanivorax sp.)

Various pure cultures of bacteria have demonstrated the ability to degrade this compound. nih.gov Specific bacterial strains are known to be particularly effective in degrading hydrocarbons, including alkylbenzenes. The genus Alcanivorax, known for its ability to degrade aliphatic hydrocarbons, includes species that can metabolize alkylbenzenes. ontosight.aicrimsonpublishers.comfrontiersin.orgvliz.be For example, Alcanivorax sp. strain MBIC 4326 has been shown to degrade n-undecylbenzene, utilizing it as a sole source of carbon and energy. nih.gov In this strain, the alkyl side chain of this compound was mainly processed by beta-oxidation. nih.gov

Abiotic Degradation Processes

In addition to biodegradation, this compound can also undergo abiotic degradation in the environment, although these processes may be less significant compared to microbial degradation in certain environmental compartments like water and soil.

Photodegradation Mechanisms of Alkylbenzenes

Photodegradation, the breakdown of compounds by light, can occur in the atmosphere and surface waters. For vapor-phase this compound in the atmosphere, the primary abiotic degradation pathway is the reaction with photochemically-produced hydroxyl radicals. nih.gov This reaction leads to the transformation of the this compound molecule. The estimated half-life for this reaction in air is approximately 20 hours. nih.gov While photodegradation mechanisms for linear alkylbenzene sulfonates (structurally related compounds) have been studied, abiotic degradation is generally considered less environmentally significant for these compounds compared to biodegradation and sorption. who.intcleaninginstitute.orgjsda.orgusda.gov

Environmental Fate Modeling and Pathway Prediction

The environmental fate of this compound is influenced by its physical and chemical properties, including its low vapor pressure, high estimated Koc, and insolubility in water nih.gov. These properties suggest that if released to the environment, this compound is expected to partition significantly to soil and sediment, with limited mobility in soil nih.gov. Volatilization from moist soil surfaces is expected to be an important process, although adsorption can attenuate this nih.gov.

Biodegradation:

Biodegradation is a significant removal mechanism for this compound in various environmental compartments. Studies have shown that various pure cultures of bacteria are capable of degrading this compound nih.gov. River die-away tests have demonstrated that alkylbenzenes, including C-11 isomers like this compound, are readily biodegradable in river water, with reported half-lives ranging from 1.8 to 10.2 days nih.gov.

Research on the degradation of long-chain n-alkylbenzenes by specific bacterial strains, such as Alcanivorax sp. strain MBIC 4326, isolated from seawater, provides insights into potential biodegradation pathways. In this strain, the alkyl side chain of n-alkylbenzenes, including this compound, is primarily processed by β-oxidation nih.gov. This process typically involves the initial oxidation of the terminal methyl group to a carboxylic group, followed by sequential removal of two-carbon units from the alkyl chain nih.gov.

Studies with Alcanivorax sp. strain MBIC 4326 grown on n-undecylbenzene detected both benzoic acid and phenylacetic acid as degradation products nih.gov. Benzoic acid was the major product observed from the n-undecylbenzene culture nih.gov. Small amounts of 3-phenylpropanoic acid and trans-cinnamic acid were also formed nih.gov. This indicates that while β-oxidation is the main route, other pathways may also contribute to the degradation of the alkyl chain and the subsequent transformation of the aromatic ring nih.gov.

Abiotic Degradation:

In the atmosphere, vapor-phase this compound is subject to degradation through reaction with photochemically-produced hydroxyl radicals nih.gov. Using a structure estimation method, the rate constant for this reaction has been estimated, resulting in an atmospheric half-life of approximately 20 hours at a typical atmospheric concentration of hydroxyl radicals nih.gov. Particulate-phase this compound can be removed from the air through wet and dry deposition nih.gov. This compound is not expected to undergo hydrolysis in the environment due to the absence of readily hydrolyzable functional groups nih.gov.

Environmental Fate Modeling:

Environmental fate modeling is employed to predict the distribution and persistence of chemicals like this compound across different environmental compartments (air, water, soil, sediment) up.ptbluefrogscientific.com. These models often utilize mass balance approaches, compartmentalizing the environment and mathematically describing the transport and transformation processes up.pt. Factors considered in these models include emission sources, advective and diffusive transport, and chemical transformation processes such as biodegradation and abiotic degradation up.pt.

For alkylbenzene derivatives, fugacity modeling, such as the Level III fugacity model, can be used to estimate their distribution in the environment scribd.com. These models rely on parameters like vapor pressure, water solubility, octanol-water partition coefficient (log Kow), and soil adsorption coefficient (Koc) nih.govfrontiersin.org. The estimated Koc value of 6.3X10+5 for this compound, derived from its log Kow, suggests a strong tendency to adsorb to soil and sediment, which is a critical factor in fate modeling nih.gov.

Pathway prediction systems, such as enviPath, serve as databases and tools for predicting the microbial biotransformation of organic environmental contaminants envipath.org. These systems store experimentally observed biotransformation pathways and can use relative reasoning models to predict likely pathways and products envipath.org. While general principles of alkylbenzene degradation are established, specific predictive models for this compound would integrate its unique structural features and relevant environmental conditions to estimate its degradation pathways and persistence in various media.

Data Summary:

Based on available information, the environmental degradation of this compound primarily involves biodegradation in soil and water and reaction with hydroxyl radicals in the atmosphere.

Environmental CompartmentPrimary Degradation Mechanism(s)Estimated Half-LifeKey Findings
AirReaction with hydroxyl radicals~20 hours nih.govVapor-phase degradation; particulate removal via deposition. nih.gov
WaterBiodegradation (microbial)1.8 - 10.2 days (for C-11 isomers in river water) nih.govReadily biodegradable; studies show bacterial degradation. nih.gov
SoilBiodegradation (microbial)Not explicitly stated for this compound, but expected based on properties and related compounds.Expected to adsorb strongly to soil; microbial degradation is a key process. nih.govnih.gov

Note: The half-life in water is based on studies of C-11 alkylbenzene isomers, which include this compound.

Environmental fate modeling for this compound would incorporate its partitioning behavior, driven by its low water solubility and high Koc, alongside these degradation rates to predict its distribution and persistence in different environmental media.

Molecular Interactions and Supramolecular Chemistry Involving Undecylbenzene

Intermolecular Forces Governing Undecylbenzene (B49552) Aggregation and Assembly

Intermolecular forces dictate how this compound molecules interact with each other and with other molecules in a system, influencing phenomena such as solubility, aggregation, and self-assembly. These forces are generally weaker than intramolecular covalent bonds but are fundamental to the physical properties and supramolecular behavior of the compound. ebsco.comwikipedia.org

Hydrogen Bonding in this compound Derivatives

This compound itself, consisting solely of carbon and hydrogen atoms, does not possess the necessary electronegative atoms (like oxygen, nitrogen, or fluorine) directly bonded to hydrogen to act as a hydrogen bond donor or acceptor. Therefore, direct hydrogen bonding between this compound molecules is not expected. However, hydrogen bonding can play a significant role in the interactions of this compound derivatives, where functional groups capable of hydrogen bonding are present. Studies on substituted benzene (B151609) derivatives with amine and nitro groups, for example, demonstrate both intramolecular and intermolecular N-H...O hydrogen bonds, which influence their crystal packing and molecular chain formation. researchgate.netnih.gov While the provided searches mention hydrogen bonding in the context of benzene derivatives and supramolecular chemistry generally, specific data on hydrogen bonding involving this compound derivatives containing such functional groups would be required for a detailed analysis in this section. utoledo.edumit.edumdpi.comnih.govwikipedia.org

Hydrophobic Interactions in Aqueous and Non-Aqueous Media

Hydrophobic interactions are a significant driving force for the aggregation of nonpolar molecules like this compound in aqueous environments. These interactions arise from the tendency of water molecules to maximize hydrogen bonding among themselves, leading to the exclusion of nonpolar substances. nih.gov this compound, with its long undecyl chain, is predominantly nonpolar and exhibits low aqueous solubility. mit.edu In aqueous media, this compound molecules will tend to cluster together to minimize contact with water, driven by this hydrophobic effect. nih.gov

In non-aqueous media, the concept of "hydrophobic" interaction is less applicable in the same way as in water. However, in mixed solvent systems or non-aqueous solutions, interactions between the nonpolar alkyl chain of this compound and the solvent molecules, as well as interactions between the alkyl chains of different this compound molecules, will be governed by van der Waals forces. The solubility and behavior of this compound in non-aqueous solvents depend on the polarity and nature of the solvent, with better solubility generally observed in less polar organic solvents. oup.comunacademy.com Research on molecular interactions in mixed organic solvents, such as benzene-methanol mixtures, highlights how the composition of the solvent can influence the aggregation behavior of organic molecules, suggesting similar principles would apply to this compound. scielo.br

Van der Waals and Electrostatic Interactions

Van der Waals forces are ubiquitous weak, short-range attractive or repulsive forces that exist between all atoms and molecules. ebsco.comwikipedia.org These forces arise from temporary fluctuations in electron distribution, creating instantaneous dipoles that induce complementary dipoles in neighboring molecules. wikipedia.org In this compound, van der Waals forces are significant, particularly between the large electron clouds of the undecyl chains and the benzene rings. These forces contribute to the cohesive energy of the liquid or solid state and play a role in the aggregation of this compound molecules in both aqueous and non-aqueous environments. wikipedia.orgnih.govgoogle.com The packing of alkyl chains in aggregated structures of substituted benzene derivatives, for instance, is influenced by maximizing nonbonded C-H contacts, which are a form of van der Waals interaction. researchgate.netnih.gov

Advanced Applications in Organic Synthesis and Materials Science Research

Undecylbenzene (B49552) as a Synthetic Intermediate in Complex Organic Synthesis

This compound is a key intermediate in multi-step organic syntheses, valued for its utility as a foundational scaffold upon which more complex molecular architectures can be built. stackexchange.comyoutube.com Its synthesis is typically achieved through Friedel-Crafts alkylation of benzene (B151609). banglajol.inforesearchgate.net In this reaction, benzene is treated with an undecyl-containing substrate, such as 1-undecene (B165158) or 1-undecanol, in the presence of a Lewis acid or strong acid catalyst. researchgate.net The reaction conditions, including temperature, molar ratio of reactants, and choice of catalyst, are optimized to maximize the yield of the desired product, sec-undecylbenzene. banglajol.inforesearchgate.net

Reactant 1Reactant 2CatalystTemperature (°C)Molar Ratio (Benzene:Alkene/Alcohol)Max. Yield (%)Reference
BenzeneDodecene-1Borontrifluoride etherate-10:173.6 researchgate.net
BenzeneUndecene-1Borontrifluoride etherate--70.6 banglajol.inforesearchgate.net
BenzeneUndecan-1-olAnhydrous AlCl₃60-805:1 to 10:1- banglajol.inforesearchgate.net

This table presents optimized conditions for the synthesis of long-chain alkylbenzenes like this compound, illustrating the variables manipulated in the alkylation process.

Once synthesized, the this compound molecule can be further functionalized. The benzene ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., nitro, halogen, or acyl groups) at specific positions. youtube.com These groups can then be transformed through subsequent reactions, such as reduction or oxidation, to create more complex derivatives. stackexchange.com A primary industrial application of this compound as an intermediate is in the production of linear alkylbenzene sulfonates (LAS), which are major components of synthetic detergents. researchgate.net In this process, this compound is sulfonated to produce 4-undecylbenzenesulfonic acid, a molecule that combines the hydrophobic undecyl tail with a highly polar, hydrophilic sulfonate headgroup. nih.govebi.ac.uk

Design and Synthesis of Functional Materials Incorporating this compound Moieties

The distinct molecular structure of this compound makes its derivatives prime candidates for the design of advanced functional materials, particularly liquid crystals and self-assembling polymers. rsc.org The combination of a rigid aromatic ring and a long, flexible undecyl chain is a classic design principle for thermotropic liquid crystals. nih.govresearchgate.net

In these materials, the rigid aromatic cores tend to align with one another, providing long-range orientational order, while the flexible alkyl chains promote fluidity. By chemically linking the this compound moiety to other rigid groups (e.g., biphenyls, esters), calamitic (rod-shaped) molecules can be synthesized that exhibit specific liquid crystalline phases, such as nematic or smectic phases, upon changes in temperature. nih.govresearchgate.net The length of the alkyl chain (in this case, C11) is a critical factor in determining the temperature range and type of mesophase formed. researchgate.netresearchgate.net

Alkyl Chain Length (R)Crystalline to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Reference
C492116 researchgate.net
C676104 researchgate.net
C884108 researchgate.net
C1080116 researchgate.net
C1288118 researchgate.net

This table shows transition temperatures for a homologous series of liquid crystals. It illustrates how varying the alkyl chain length, similar to the undecyl group, systematically alters the material's mesomorphic properties.

Furthermore, the amphiphilic nature of functionalized this compound derivatives drives their use in the bottom-up synthesis of nanostructured materials. rsc.org For instance, benzene tricarboxamides functionalized with one or two long alkyl chains can self-assemble in aqueous solutions into well-defined nanostructures like micelles, nanotapes, or nanoribbons, driven by the hydrophobic effect and hydrogen bonding. rsc.org The this compound moiety provides the necessary hydrophobicity to direct this assembly, making it a valuable tool in creating ordered polymeric materials and organogels. rsc.orgrsc.org

Role as a Model Compound in Fundamental Chemical Research (e.g., Membrane Mimicry)

In fundamental chemical research, molecules with well-defined amphiphilic properties are essential for studying processes driven by self-assembly, such as the formation of biological membranes. nih.gov this compound and its derivatives serve as simplified model compounds for such investigations. The undecyl group acts as a classic hydrophobic tail, while the benzene ring provides a semi-aromatic, less hydrophobic head.

This structure allows researchers to study the fundamental principles of the hydrophobic effect, which governs the spontaneous organization of molecules in aqueous environments. researchgate.net When functionalized with a polar head group (e.g., a sulfonate or carboxylate), this compound derivatives become surfactants that can form micelles or layers in water. These structures are used as mimics for biological membranes, enabling the study of protein-lipid interactions or the transport of molecules across a hydrophobic barrier in a simplified, controlled system. nih.gov The self-association of these molecules provides insight into the assembly of more complex biological structures like basement membranes, which involve the cooperative assembly of various macromolecules. nih.gov

Catalytic Applications Utilizing this compound Derivatives in Research

Derivatives of this compound, most notably 4-undecylbenzenesulfonic acid, are employed as catalysts in chemical research, primarily leveraging their surfactant properties. nih.govebi.ac.uk As an arenesulfonic acid, it is a strong Brønsted acid catalyst. mdpi.com Its amphiphilic structure, featuring a polar sulfonic acid head and a long nonpolar undecyl tail, allows it to function as a phase-transfer or micellar catalyst. ebi.ac.uk

In biphasic reaction systems (e.g., oil and water), undecylbenzenesulfonic acid can transport reactants across the phase boundary, increasing reaction rates. It can also form micelles in solution, creating microreactors that can bring reactants together and alter local concentrations and solvent environments, thereby enhancing catalytic activity. scielo.br

The catalytic utility of arenesulfonic acids is well-established for a variety of organic transformations, including esterification and benzylation reactions. mdpi.comaston.ac.uk Solid-supported sulfonic acid catalysts are often prepared by functionalizing inorganic materials like silica (B1680970) with sulfonic acid groups, which provides advantages in catalyst separation and recycling. mdpi.comaston.ac.uk Undecylbenzenesulfonic acid represents a molecular, non-supported version of this catalyst type, offering high activity in systems where solubility and interfacial access are key. scielo.braston.ac.uk

Q & A

Q. What are the recommended laboratory methods for synthesizing Undecylbenzene, and how can purity be validated?

this compound is typically synthesized via Friedel-Crafts alkylation, where benzene reacts with undecenyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity validation should include gas chromatography-mass spectrometry (GC-MS) for molecular identification and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For reproducibility, experimental protocols must detail stoichiometry, reaction temperature, and catalyst concentration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Engineering controls : Use local exhaust ventilation to limit vapor exposure .
  • Personal protective equipment (PPE) : Chemical-resistant gloves (tested against EN 374 standards), safety goggles, and lab coats .
  • Storage : Keep in tightly sealed glass containers, away from strong oxidizers and heat sources .
  • Emergency response : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Q. How should researchers characterize this compound’s physicochemical properties experimentally?

Key properties like log Pow (octanol-water partition coefficient) can be determined using shake-flask or HPLC methods. Vapor pressure measurements require a manometric setup, while thermal stability is assessed via thermogravimetric analysis (TGA). Note that gaps in existing data (e.g., flash point, decomposition products) necessitate cautious experimentation .

Advanced Research Questions

Q. How can contradictions in toxicological data on this compound’s environmental impact be systematically addressed?

Contradictions often arise from variability in test organisms or exposure durations. Researchers should:

  • Conduct comparative meta-analyses of existing ecotoxicity studies (e.g., acute vs. chronic toxicity in Daphnia magna).
  • Validate findings using standardized OECD Test Guidelines for aquatic toxicity .
  • Prioritize longitudinal studies to assess bioaccumulation potential, given its high log Pow .

Q. What methodological frameworks are effective for analyzing this compound’s long-term ecological effects?

  • Model ecosystems : Use microcosm/mesocosm setups to simulate real-world exposure scenarios.
  • Biomarker analysis : Measure oxidative stress markers (e.g., glutathione levels) in exposed aquatic species.
  • Regulatory alignment : Cross-reference data with REACH and TSCA frameworks to identify compliance gaps .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Advanced NMR (e.g., 2D-COSY or HSQC) can clarify alkyl chain branching or isomerism. Pair with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For crystalline derivatives, X-ray diffraction provides definitive structural data .

Q. What strategies optimize experimental reproducibility in this compound synthesis?

  • Parameter standardization : Document reaction kinetics (e.g., via in-situ FTIR monitoring).
  • Catalyst recycling : Test recyclability of AlCl₃ or ionic liquid catalysts to reduce variability.
  • Batch consistency : Use statistical tools (e.g., ANOVA) to compare yields across multiple trials .

Data Analysis and Interpretation

Q. How should researchers design experiments to address gaps in this compound’s toxicological profile?

  • In vitro assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity and genotoxicity.
  • In silico modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict chronic toxicity endpoints .
  • Data triangulation : Cross-validate results with analogous compounds (e.g., ethylbenzene) to infer mechanistic pathways .

Q. What statistical methods are appropriate for analyzing conflicting data on this compound’s biodegradation?

  • Multivariate analysis : Use principal component analysis (PCA) to identify variables (e.g., pH, microbial diversity) driving biodegradation variability.
  • Bayesian inference : Quantify uncertainty in half-life estimations under different environmental conditions .

Q. How can researchers ensure compliance with global regulatory standards when publishing this compound data?

  • Documentation : Align experimental protocols with OECD or ISO guidelines (e.g., ISO 11348 for bacterial toxicity).
  • Transport classification : Adhere to UN3082 standards for environmentally hazardous substances during sample shipping .
  • Data transparency : Disclose limitations (e.g., missing ecotoxicity data) to meet journal and regulatory requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.